
1-(Decylthio)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Decylthio)-2-propanol is an organic compound characterized by a decylthio group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Decylthio)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chlorodecane with sodium thiopropoxide in an alcohol solvent. The reaction typically occurs under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Decylthio)-2-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(Decylthio)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research explores its use in drug development and delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Decylthio)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The decylthio group can modulate the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(Octylthio)-2-propanol
- 1-(Dodecylthio)-2-propanol
- 1-(Hexylthio)-2-propanol
Comparison: 1-(Decylthio)-2-propanol is unique due to its specific chain length, which affects its physical and chemical properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity profiles.
Properties
CAS No. |
97209-98-8 |
|---|---|
Molecular Formula |
C13H28OS |
Molecular Weight |
232.43 g/mol |
IUPAC Name |
1-decylsulfanylpropan-2-ol |
InChI |
InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3 |
InChI Key |
JNQKSQLFNIKFMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


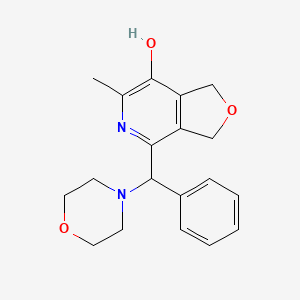
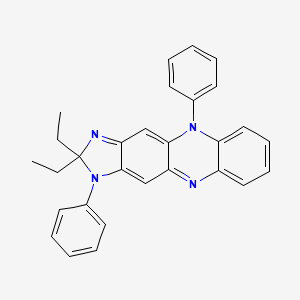
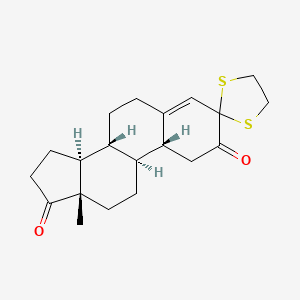


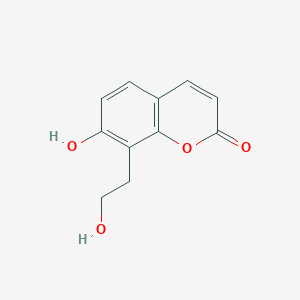
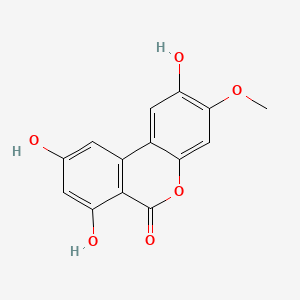
![1-O-[(8S)-9-hydroxy-8-methylnonyl] 6-O-[(1S,2R,3R,4R)-1,2,3,4-tetrahydroxypentyl] hexanedioate](/img/structure/B12683604.png)
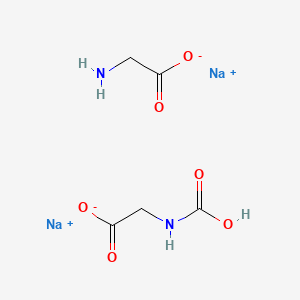
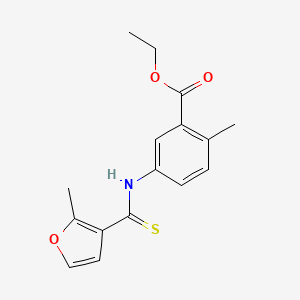

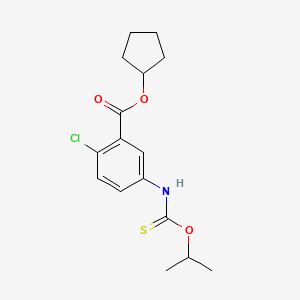
![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)

